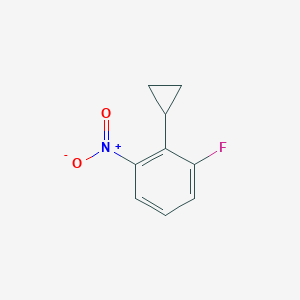![molecular formula C15H12BrN3O3S B2931984 2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 1903169-45-8](/img/structure/B2931984.png)
2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a complex organic compound that finds applications in various fields of scientific research. This article delves into its preparation methods, chemical reactions, research applications, mechanism of action, and comparisons with similar compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide typically involves multiple steps, including the formation of intermediates. The starting materials are usually readily available chemicals, which undergo a series of reactions such as bromination, amidation, and cyclization.
Amidation: : The intermediate product is then reacted with an amine to form an amide. This step usually requires a coupling reagent such as carbodiimide or an acid chloride to facilitate the formation of the amide bond.
Cyclization: : The final step often involves the cyclization of the intermediate to form the thienopyrimidine ring structure. This process typically requires a strong acid or base and high temperatures to promote ring closure.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the reaction conditions to increase yield and purity. This may include continuous flow reactors for bromination and automated systems for coupling reactions, which enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions involve reagents such as lithium aluminum hydride or sodium borohydride to reduce functional groups within the molecule.
Substitution: : This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halides or nucleophiles.
Common Reagents and Conditions
The reagents and conditions used in these reactions vary depending on the desired outcome. Typical reagents include halides for substitution, oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions can range from room temperature to elevated temperatures and may require specific solvents to dissolve the reactants.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions might yield hydroxylated derivatives, while reduction reactions could produce amine-functionalized compounds.
科学研究应用
Chemistry
In chemistry, 2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide serves as a precursor for synthesizing more complex molecules. Its functional groups allow for various modifications, making it a versatile building block in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. It can interact with specific proteins and enzymes, influencing biological pathways and providing insights into disease mechanisms.
Industry
In the industrial sector, the compound finds use in developing new materials and pharmaceuticals. Its unique structure allows for creating drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of 2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and thienopyrimidine ring contribute to its binding affinity and specificity. Upon binding, it can modulate the activity of these targets, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
2-fluoro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
2-iodo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
Uniqueness
What sets 2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide apart from these similar compounds is its bromine atom, which influences its chemical reactivity and biological activity. The bromine's size and electron-withdrawing properties can enhance the compound's interaction with molecular targets, potentially leading to more potent effects.
Conclusion
This compound is a compound of significant interest due to its diverse applications in research and industry. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, while its potential therapeutic properties offer promising avenues for medical research. Through careful analysis of its preparation methods, chemical reactions, and scientific applications, we gain a comprehensive understanding of this fascinating compound.
属性
IUPAC Name |
2-bromo-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S/c16-10-4-2-1-3-9(10)13(20)17-6-7-19-14(21)12-11(5-8-23-12)18-15(19)22/h1-5,8H,6-7H2,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDSEOZPRVUYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2931902.png)
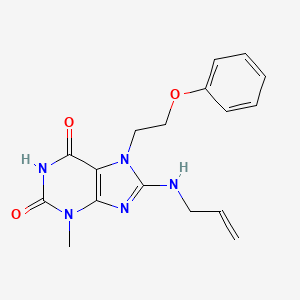

![2-[(Azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2931910.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2931911.png)
![7-Oxa-1-azaspiro[3.5]nonane hcl](/img/structure/B2931913.png)
![2-phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide](/img/structure/B2931914.png)
![2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B2931917.png)
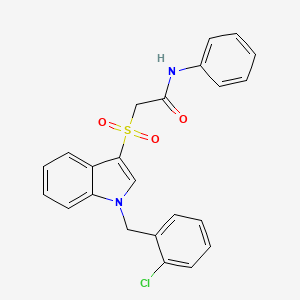
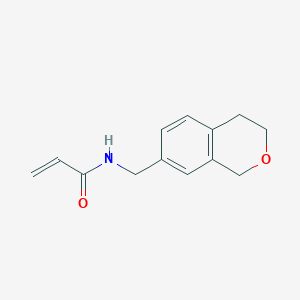
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide](/img/structure/B2931920.png)
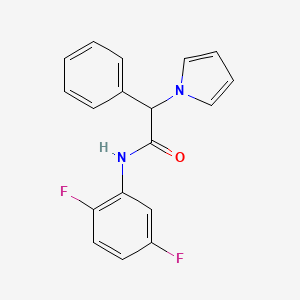
![2-[1-(6-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2931922.png)
